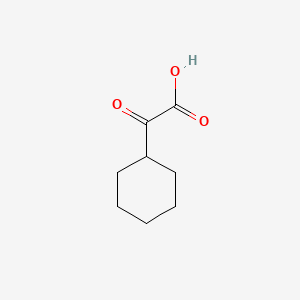
Platinum(4+) tetraiodide
Descripción general
Descripción
Synthesis Analysis
Platinum(4+) tetraiodide can be prepared from the effect of iodine on platinum: Pt + 2I2 → PtI4. It can also be obtained from the decomposition of hydrogen hexaiodoplatinate (IV) at 80 °C: H2[PtI6] → PtI4 + 2HI .Molecular Structure Analysis
Platinum(4+) iodide forms dark brown crystals of several modifications: α-PtI4, rhombic crystal system, spatial group P bca, cell parameters a = 1.290 nm, b = 1.564 nm, c = 0.690 nm, Z = 8; β-PtI4, cubic crystal system, spatial group P m3m, cell parameters a = 0.56 nm, Z = 1; γ-PtI4, tetragonal crystal system, spatial group I 41/a, cell parameters a = 0.677 nm, c = 3.110 nm, Z = 8 .Chemical Reactions Analysis
Platinum(4+) iodide decomposes when heated: PtI4 → Pt + 2I2. When dissolved in hydroiodic acid, platinum(4+) iodide forms hydrogen hexaiodoplatinate(IV): PtI4 + 2HI → H2[PtI6] .Physical And Chemical Properties Analysis
Platinum(4+) iodide forms dark brown crystals of several modifications . It decomposes in water. It is also soluble in ethanol, acetone, alkali, HI, KI, liquid NH3 .Aplicaciones Científicas De Investigación
. It can also be obtained from the decomposition of hydrogen hexaiodoplatinate(IV) at 80 °C: . . . It decomposes when heated: .
Catalytic Applications
Due to its unique properties, Platinum(4+) tetraiodide is ideal for catalytic applications.
Material Synthesis
Platinum(4+) tetraiodide is used in material synthesis. Its unique properties make it an excellent choice for the synthesis of various materials.
Precursor for Platinum-based Compounds
Platinum(4+) tetraiodide serves as a precursor for various platinum-based compounds. It plays a crucial role in the preparation of these compounds.
Anticancer Prodrugs
Platinum-based anticancer drugs have been widely applied in clinical settings for more than 40 years. The remarkable breakthroughs that have come from the use of these complexes in cancer therapy have stimulated a continual search for new platinum anticancer drugs .
Mecanismo De Acción
As studied mainly on cisplatin, but presumably for other members as well, platinum-based antineoplastic agents cause crosslinking of DNA as monoadduct, interstrand crosslinks, intrastrand crosslinks or DNA protein crosslinks. Mostly they act on the adjacent N-7 position of guanine, forming a 1, 2 intrastrand crosslink .
Safety and Hazards
Direcciones Futuras
There are several papers that discuss the future directions of Platinum(4+) tetraiodide. One paper discusses the synthesis and contemporary applications of Platinum Group Metals Complexes with Acyclic Diaminocarbene Ligands . Another paper provides a comprehensive overview of anticancer active platinum iodido complexes, together with the most relevant aspects of their mechanisms of action .
Propiedades
IUPAC Name |
platinum(4+);tetraiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4HI.Pt/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJPWBVOCUGBGY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[I-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999094 | |
| Record name | Platinum(4+) tetraiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum(4+) tetraiodide | |
CAS RN |
7790-46-7 | |
| Record name | Platinum iodide (PtI4), (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinic iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) tetraiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



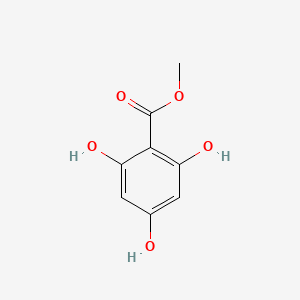
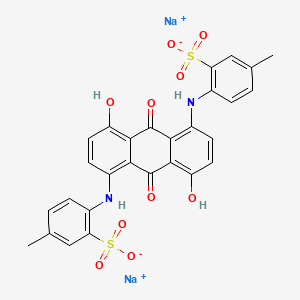
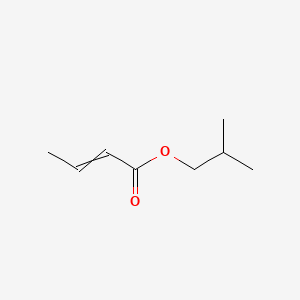
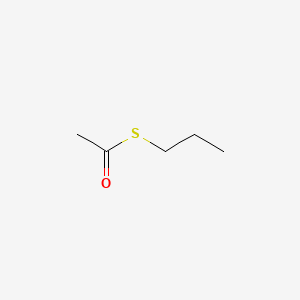
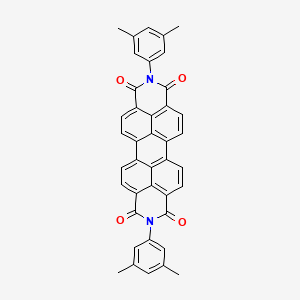
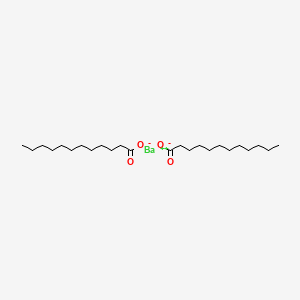
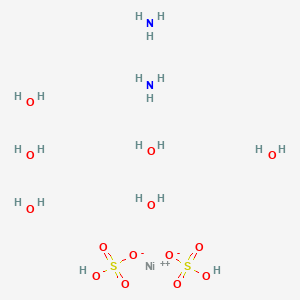
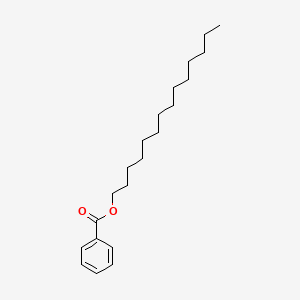
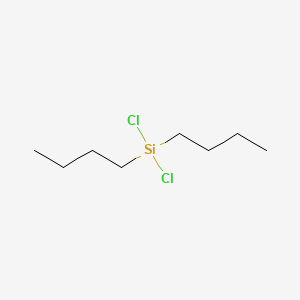
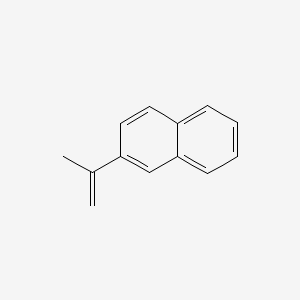
![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)
